{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
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Overview
Description
{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound that features a complex aromatic structure with both chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common route includes the nucleophilic aromatic substitution of a fluorinated benzene derivative with a chlorophenol, followed by methylation of the resulting intermediate. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or copper(I) iodide can be employed to facilitate the coupling reactions, and high-throughput screening methods are used to optimize reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes within cells.
Comparison with Similar Compounds
Similar Compounds
- {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine
- {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(propyl)amine
- {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(butyl)amine
Uniqueness
{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the aromatic rings enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the methylamine moiety contributes to its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-17-9-10-7-12(16)5-6-14(10)18-13-4-2-3-11(15)8-13/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZUVMYVKQZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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